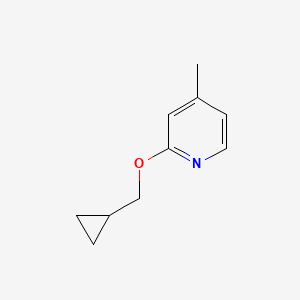
4-fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrel Bonding Interactions
The study on tetrel bonding interactions in triazole derivatives with α-ketoester functionality, including an analysis using Hirshfeld surface, DFT calculations, and Bader's theory, provides insights into the nucleophilic/electrophilic nature of groups affected by ring substituents. This affects the interaction energy of the C⋯O tetrel bond, highlighting the compound's potential for molecular engineering applications (Ahmed et al., 2020).
Intermolecular Interactions in 1,2,4-Triazoles
The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including an analysis of different intermolecular interactions (e.g., C–H⋯O, C–H⋯π), were studied. These interactions were evaluated using Hirshfeld surfaces and supported by ab initio quantum mechanical calculations, showcasing the compound's relevance in developing new materials with desired physical properties (Shukla et al., 2014).
Fluorogenic Aldehyde for Aldol Reaction Monitoring
A fluorogenic aldehyde bearing a 1,2,3-triazole moiety was developed for monitoring the progress of aldol reactions through fluorescence increase. This application demonstrates the compound's utility in chemical synthesis and reaction monitoring, offering a novel tool for chemists (Guo & Tanaka, 2009).
Diuretic and Antidiuretic Effects
Research on 4-amino-5-methyl-4H-1,2,4-triazole-3-thion derivatives, including those with 4-methoxybenzyl substituents, demonstrated both diuretic and antidiuretic effects. This study provides a basis for further exploration into the medical applications of such compounds, particularly in treatments requiring fluid balance modulation (Kravchenko, 2018).
Cholinesterase Inhibition for Alzheimer's Treatment
S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols were studied for their cholinesterase inhibitory potential, relevant in the treatment of Alzheimer's disease. This research underscores the compound's potential in developing treatments for neurodegenerative diseases by inhibiting enzymes involved in neurotransmitter breakdown (Arfan et al., 2018).
Properties
IUPAC Name |
(4-fluorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-3-5-14(19)6-4-13)20-21-22(12)15-7-9-16(24-2)10-8-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRLHWIPODRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2436353.png)









![4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2436370.png)

![2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2436372.png)
